molecular formula C14H18F3N5O B10914031 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10914031
M. Wt: 329.32 g/mol
InChI Key: HFIVLQCMJHVTMW-UHFFFAOYSA-N
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Description

N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is a complex organic compound featuring a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions.

    Construction of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the pyrazole intermediate with appropriate nitriles or amidines under controlled conditions.

    Final Coupling: The final step involves coupling the pyrimidine intermediate with 3-methoxypropylamine using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the trifluoromethyl group and the methoxypropylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic systems

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(CHLORO)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE
  • N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE

Uniqueness

Compared to similar compounds, N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s stability and reactivity. Additionally, the trifluoromethyl group can significantly influence the compound’s biological activity, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C14H18F3N5O

Molecular Weight

329.32 g/mol

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H18F3N5O/c1-9-10(8-22(2)21-9)11-7-12(14(15,16)17)20-13(19-11)18-5-4-6-23-3/h7-8H,4-6H2,1-3H3,(H,18,19,20)

InChI Key

HFIVLQCMJHVTMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)NCCCOC)C(F)(F)F)C

Origin of Product

United States

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